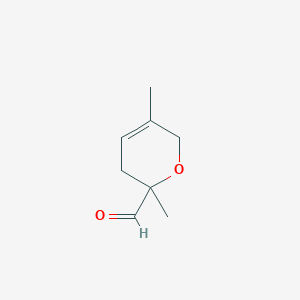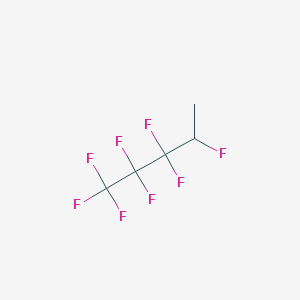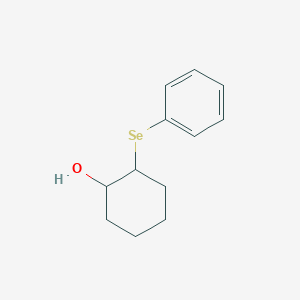
2-(Phenylselanyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylselanyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenylselanyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselenol in the presence of a base. The reaction proceeds through the formation of an intermediate selenoether, which is subsequently hydrolyzed to yield the desired alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylselanyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and sodium amide (NaNH2) are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Phenylselanyl)cyclohexan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Phenylselanyl)cyclohexan-1-ol involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparación Con Compuestos Similares
2-Cyclohexen-1-ol: A related compound with a similar cyclohexane ring structure but without the phenylselanyl group.
Phenylselenol: The parent compound from which the phenylselanyl group is derived.
Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.
Uniqueness: 2-(Phenylselanyl)cyclohexan-1-ol is unique due to the presence of both the phenylselanyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential therapeutic applications .
Propiedades
Número CAS |
73501-53-8 |
|---|---|
Fórmula molecular |
C12H16OSe |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-phenylselanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
Clave InChI |
XNFLWQDTWVENJE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)O)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
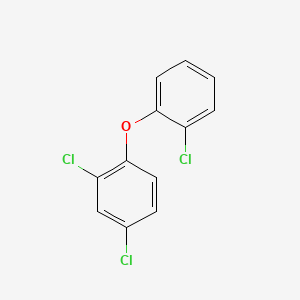
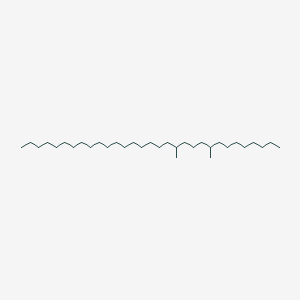
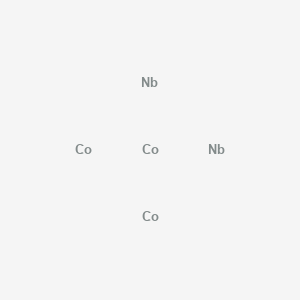
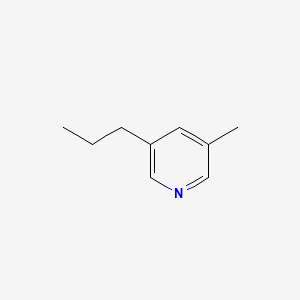

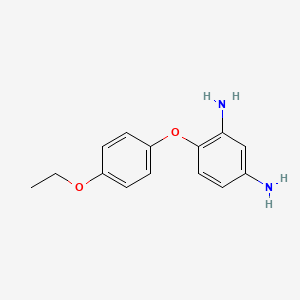
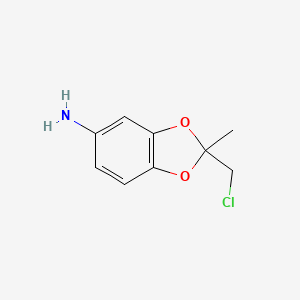
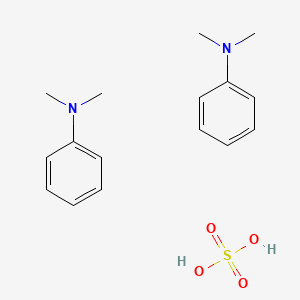
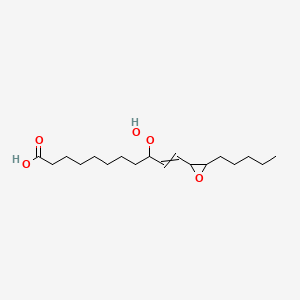
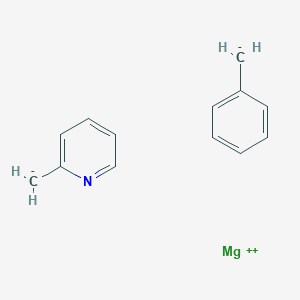
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
